5-(3-Fluorophenyl)-2-methyloxazole
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Overview
Description
5-(3-Fluorophenyl)-2-methyloxazole is a heterocyclic compound that features an oxazole ring substituted with a 3-fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzoyl chloride with methylamine to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-2-methyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the oxazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
5-(3-Fluorophenyl)-2-methyloxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-2-methyloxazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)-2-methyloxazole: Similar structure but with a chlorine substituent instead of fluorine.
5-(3-Bromophenyl)-2-methyloxazole: Similar structure but with a bromine substituent.
5-(3-Methylphenyl)-2-methyloxazole: Similar structure but with a methyl substituent instead of fluorine.
Uniqueness
5-(3-Fluorophenyl)-2-methyloxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H8FNO/c1-7-12-6-10(13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 |
InChI Key |
MIGDIBCJKGOGNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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